REACTION_SMILES
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[Br:1][c:2]1[c:3]([O:4][c:5]2[n:6][cH:7][cH:8][cH:9][cH:10]2)[cH:11][c:12]([F:16])[c:13]([F:15])[cH:14]1.[C-:22]#[N:23].[C-:25]#[N:26].[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[Zn+2:24]>>[c:2]1([C:17]#[N:18])[c:3]([O:4][c:5]2[n:6][cH:7][cH:8][cH:9][cH:10]2)[cH:11][c:12]([F:16])[c:13]([F:15])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(Br)c(Oc2ccccn2)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn+2]
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Name
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Type
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product
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Smiles
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N#Cc1cc(F)c(F)cc1Oc1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |